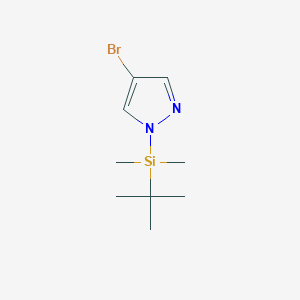

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole

Beschreibung

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a tert-butyldimethylsilyl group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Eigenschaften

IUPAC Name |

(4-bromopyrazol-1-yl)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrN2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11-12/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYMFFXGAWGYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)N1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Silylation Followed by Bromination

A widely adopted strategy involves the initial protection of the pyrazole nitrogen with the tert-butyldimethylsilyl (TBDMS) group, followed by bromination at the 4-position. The TBDMS group serves as a robust protecting moiety, enhancing solubility and preventing undesired side reactions during subsequent steps.

Procedure :

-

Silylation :

-

Bromination :

Key Insight : The TBDMS group directs bromination to the 4-position via electronic effects, minimizing 3- or 5-substitution by deactivating the adjacent nitrogen.

Bromination Prior to Silylation

Alternative approaches reverse the order, introducing bromine early in the synthesis. This method is advantageous when starting from pre-brominated pyrazole derivatives.

Procedure :

-

Bromination of 1H-Pyrazole :

-

Silylation :

Challenge : Bromination without nitrogen protection risks regiochemical ambiguity, necessitating precise stoichiometry.

Advanced Methodologies and Catalytic Innovations

Transition Metal-Mediated Bromination

Palladium and copper catalysts enable milder bromination conditions, improving selectivity and functional group tolerance.

Procedure :

-

Catalyst : Pd(OAc)₂ (5 mol%), CuBr₂ (2 equivalents).

-

Ligand : 1,10-Phenanthroline.

-

Conditions : Acetonitrile, 60°C, 12 hours.

Mechanistic Note : Oxidative addition of Br₂ to Pd(0) generates a Pd(II) intermediate, facilitating electrophilic aromatic substitution at the 4-position.

Solid-Phase Synthesis for Scalability

Recent patents highlight solid-supported synthesis to streamline purification and enhance reproducibility.

Procedure :

-

Immobilization : 1H-pyrazole is anchored to Wang resin via a linker.

-

Silylation : TBDMS-Cl in THF with DIEA (N,N-diisopropylethylamine).

-

Bromination : NBS in CCl₄ under UV light.

-

Cleavage : TFA (trifluoroacetic acid) liberates the product.

Comparative Analysis of Methodologies

| Method | Yield (%) | Regioselectivity | Scalability | Key Advantage |

|---|---|---|---|---|

| Direct Silylation | 70–78 | >90% 4-position | Moderate | Simplicity, high purity |

| Bromination First | 80–85 | 75–80% 4-position | High | Compatible with sensitive substrates |

| Transition Metal | 85 | >95% 4-position | Low | Mild conditions, high selectivity |

| Solid-Phase | 88 | >90% 4-position | High | Ease of purification, industrial use |

Challenges and Optimization Strategies

Regioselectivity Control

Unwanted 3- or 5-brominated byproducts arise from insufficient directing effects. Solutions include:

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free pyrazole.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Deprotection: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., tetrabutylammonium fluoride).

Major Products

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Deprotection: Free pyrazole.

Wissenschaftliche Forschungsanwendungen

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

Material Science: Utilized in the development of novel materials with specific properties.

Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and silyl groups can influence its binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-(trimethylsilyl)-1H-pyrazole: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.

4-Chloro-1-(tert-butyldimethylsilyl)-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.

1-(tert-Butyldimethylsilyl)-1H-pyrazole: Lacks the bromine substitution at the 4-position.

Uniqueness

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole is unique due to the presence of both the bromine and tert-butyldimethylsilyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Biologische Aktivität

4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole, a derivative of the pyrazole class, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and its implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a bromine atom and a tert-butyldimethylsilyl (TBDMS) group attached to the pyrazole ring. Its molecular formula is C₁₁H₁₄BrN₂OSi, and it is classified under the CAS number 130874-28-1. The TBDMS group enhances the compound's stability and solubility, making it suitable for various biological assays.

Synthesis Pathways

The synthesis of this compound typically involves:

- Formation of Pyrazole Ring : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.

- Bromination : The introduction of the bromine substituent is achieved through electrophilic bromination reactions.

- TBDMS Protection : The TBDMS group is added to protect hydroxyl functionalities, enhancing the compound's stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines.

- Cytotoxicity Assays : In vitro studies have shown that this compound can inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related pyrazole derivative demonstrated an IC50 value of approximately 38.72 μM against A549 cells, suggesting moderate efficacy compared to standard treatments like erlotinib .

Antimicrobial Activity

Pyrazole derivatives are also noted for their antimicrobial properties. The mechanism often involves interference with microbial metabolic pathways or inhibition of specific enzymes essential for bacterial growth.

- Evaluation Against Bacterial Strains : In studies assessing antimicrobial activity, compounds similar to this compound have shown effectiveness against strains such as E. coli and S. aureus, with some derivatives exhibiting significant inhibition at concentrations as low as 40 µg/mL .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism or microbial growth.

- Apoptosis Induction : Evidence suggests that certain pyrazoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Receptor Modulation : The interaction with various biological receptors may alter signaling pathways that contribute to tumor growth or microbial resistance.

Comparative Analysis with Similar Compounds

| Compound Name | Anticancer Activity (IC50 μM) | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | ~38.72 | Effective against E. coli and S. aureus | Enzyme inhibition, apoptosis induction |

| Phenylbutazone | Not specified | Limited | Anti-inflammatory via COX inhibition |

| Indole-Pyrazoline Hybrids | ~7.0 - 9.6 | Variable | Topoisomerase inhibition |

Case Studies and Research Findings

Several studies have focused on the biological activities of pyrazole derivatives:

- Anticancer Studies : A series of thiazolyl-pyrazoline hybrids were evaluated for their anticancer activity against MCF-7 and A549 cell lines, showing promising results with significant apoptotic effects .

- Antimicrobial Research : Novel pyrazole compounds were synthesized and tested against various microbial strains, demonstrating effective antibacterial properties comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-(tert-butyldimethylsilyl)-1H-pyrazole?

- Methodology : The synthesis typically involves bromination of a pre-functionalized pyrazole precursor. For example, bromination using N-bromosuccinimide (NBS) in a solvent like dichloromethane or acetonitrile under controlled temperatures (0–25°C) is common . The tert-butyldimethylsilyl (TBS) group is introduced via silylation using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole . Key parameters include reaction time (6–24 hours) and inert atmosphere to prevent hydrolysis of the silyl group.

- Characterization : Confirm purity via HPLC or GC-MS. Structural validation uses H/C NMR (e.g., δ ~0.1–0.3 ppm for TBS methyl groups) and HRMS .

Q. How does the TBS group influence the reactivity of 4-bromopyrazole in cross-coupling reactions?

- Mechanistic Insight : The TBS group acts as a protecting group, stabilizing the pyrazole ring against electrophilic attack while allowing regioselective functionalization at the 4-bromo position. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh)) with aryl boronic acids in THF/water (3:1) at 80°C . The TBS group remains intact under these conditions but can be removed later with TBAF in THF for further modifications .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : F NMR (if fluorinated derivatives are synthesized) and Si NMR to confirm TBS group integrity .

- X-ray Crystallography : Resolves steric effects of the TBS group on crystal packing (e.g., torsion angles between pyrazole and silyl groups) .

- IR Spectroscopy : C-Br stretching (~550 cm) and Si-C vibrations (~1250 cm) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving 4-Bromo-1-(TBS)-1H-pyrazole?

- Approach : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cross-coupling reactions. The TBS group’s steric bulk lowers activation energy for reactions at the 4-position by ~3–5 kcal/mol compared to unprotected pyrazoles .

- Validation : Compare computed H NMR chemical shifts with experimental data to refine electronic structure models .

Q. What strategies mitigate competing side reactions during functionalization of the 4-bromo position?

- Optimization :

- Catalyst Selection : Use PdCl(dppf) for Buchwald-Hartwig aminations to minimize dehalogenation side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may require lower temperatures (50–70°C) to avoid silyl group cleavage .

- Additives : Silver salts (AgCO) suppress halide scrambling in Ullmann couplings .

Q. How does the TBS group affect the compound’s pharmacokinetic properties in biological studies?

- In Vitro Studies : The TBS group increases lipophilicity (logP +1.5), enhancing cell membrane permeability. However, metabolic stability assays (e.g., liver microsomes) show rapid cleavage of the silyl group by esterases, limiting in vivo utility without prodrug strategies .

- Data Interpretation : Compare IC values of TBS-protected vs. deprotected analogs in enzyme inhibition assays (e.g., alcohol dehydrogenase) to assess bioavailability trade-offs .

Q. What are the challenges in scaling up synthesis while maintaining high enantiomeric purity?

- Process Chemistry :

- Batch vs. Flow : Continuous flow systems reduce reaction times (from 24 hours to 2–4 hours) and improve yield consistency (>90%) by controlling exothermic bromination steps .

- Purification : Use silica gel chromatography with heptane/ethyl acetate gradients (7:3 to 1:1) to separate TBS-protected products from desilylated byproducts .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for TBS-protected pyrazole syntheses: How to troubleshoot?

- Root Causes :

- Moisture Sensitivity : Traces of water hydrolyze the TBS group, reducing yields. Use molecular sieves (3Å) in reaction mixtures and strictly anhydrous solvents .

- Catalyst Degradation : Pd catalysts may deactivate due to silyl group interactions. Pre-treatment with triethylamine regenerates catalytic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.